molecular formula C19H17Cl2NO2 B14159793 1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol CAS No. 3591-94-4

1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol

Cat. No.: B14159793
CAS No.: 3591-94-4
M. Wt: 362.2 g/mol
InChI Key: FBHWANHQHCXNOW-UHFFFAOYSA-N
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Description

1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is a complex organic compound with the molecular formula C19H17Cl2NO2 It is characterized by the presence of a naphthol group, a dichlorohydroxybenzyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde, methylamine, and 2-naphthol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted naphthols.

Scientific Research Applications

1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is unique due to the presence of both the naphthol and dichlorohydroxybenzyl groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest.

Properties

CAS No.

3591-94-4

Molecular Formula

C19H17Cl2NO2

Molecular Weight

362.2 g/mol

IUPAC Name

1-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]naphthalen-2-ol

InChI

InChI=1S/C19H17Cl2NO2/c1-22(10-13-8-14(20)9-17(21)19(13)24)11-16-15-5-3-2-4-12(15)6-7-18(16)23/h2-9,23-24H,10-11H2,1H3

InChI Key

FBHWANHQHCXNOW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Cl)Cl)O)CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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